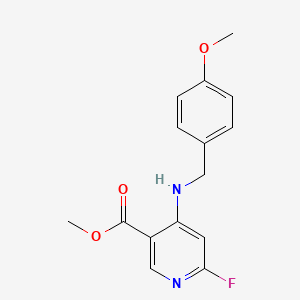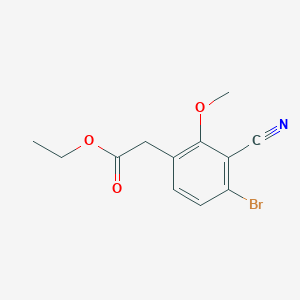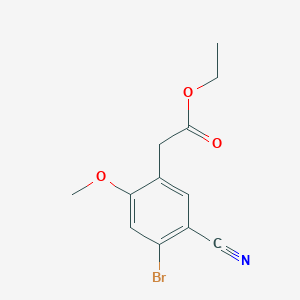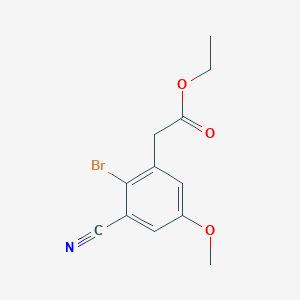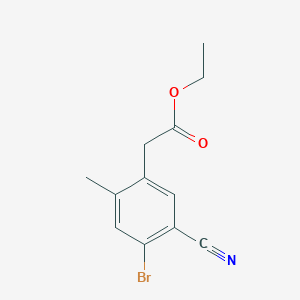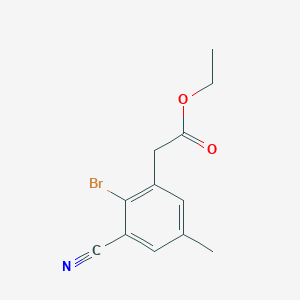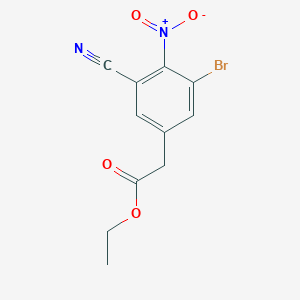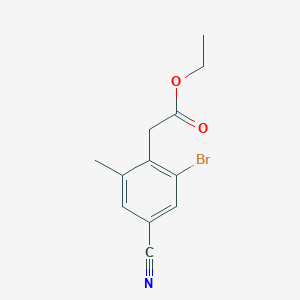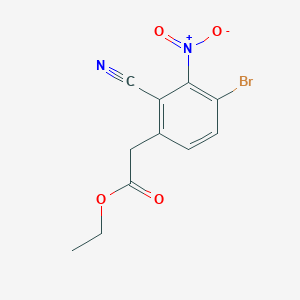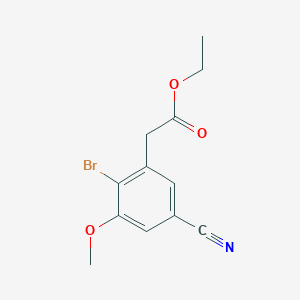
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate
Vue d'ensemble
Description
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate (EBCT) is an organic compound that has been studied for its various properties and applications. It is a brominated derivative of 2-cyano-5-(trifluoromethyl)phenylacetic acid and has been used as a reagent in a variety of organic synthesis reactions. It has also been studied for its potential applications in medicine, biochemistry, and other scientific fields.
Applications De Recherche Scientifique
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has been used as a reagent in a variety of organic synthesis reactions. It has also been studied for its potential applications in medicine, biochemistry, and other scientific fields. For example, it has been used as a catalyst in the synthesis of various heterocyclic compounds, such as thiazoles and oxazoles. It has also been used in the synthesis of various peptides and peptidomimetics. In addition, Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has been studied for its potential applications in the fields of drug delivery and drug discovery.
Mécanisme D'action
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate acts as a catalyst in organic synthesis reactions by activating the substrates and increasing the rate of reaction. It is believed that the bromine atom present in the molecule is responsible for this catalytic activity. The bromine atom is believed to interact with the substrate molecules, inducing a conformational change that increases the rate of reaction.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has been studied for its potential applications in medicine, biochemistry, and other scientific fields. It has been found to be non-toxic and non-carcinogenic, making it a safe and effective reagent for use in laboratory experiments. In addition, Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment option for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate in laboratory experiments has several advantages. It is a simple, efficient, and cost-effective reagent for use in organic synthesis reactions. In addition, it is non-toxic and non-carcinogenic, making it a safe and effective reagent for use in laboratory experiments. However, the use of Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate in laboratory experiments is limited by its low solubility in water.
Orientations Futures
The potential applications of Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate are far-reaching and it is likely that future research will continue to uncover new and exciting applications for this compound. Potential future directions for Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate include its use as a drug delivery system, a catalyst for the synthesis of various heterocyclic compounds, and a potential treatment option for various diseases. In addition, further research may be conducted to explore the biochemical and physiological effects of Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate and to develop more efficient methods of synthesizing this compound.
Propriétés
IUPAC Name |
ethyl 2-[2-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-3-9(12(14,15)16)8(6-17)4-10(7)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRCDAIGYDZFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




